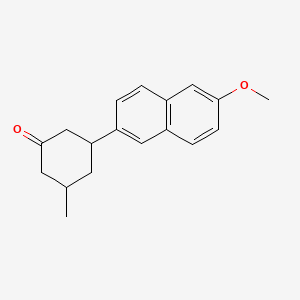

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,9,11-12,16H,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDUSAFXSHFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C2=CC3=C(C=C2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-52-6 | |

| Record name | 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X222BJ8VUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone, a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] A deep dive into the core chemical transformations, primarily revolving around the Robinson annulation, is presented. This document is intended to serve as a valuable resource for researchers in organic synthesis, process development, and quality control within the pharmaceutical industry. The guide details the mechanistic underpinnings of the key reactions, provides step-by-step experimental protocols for crucial stages, and discusses the critical parameters influencing the reaction outcomes.

Introduction: The Significance of this compound

This compound is a significant compound primarily recognized as a process-related impurity in the synthesis of Nabumetone. Understanding its formation is crucial for the development of robust and well-controlled manufacturing processes for this widely used NSAID. From a synthetic chemistry perspective, this molecule serves as an excellent case study for the application of classic carbon-carbon bond-forming reactions, most notably the Robinson annulation. The structural complexity, featuring a substituted naphthalene ring appended to a chiral cyclohexanone core, presents interesting challenges and opportunities for synthetic chemists.

Retrosynthetic Analysis and Core Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule points towards a Robinson annulation strategy. This powerful ring-forming reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][4]

Caption: Retrosynthetic analysis of the target molecule.

This approach identifies two key synthons: an enolate derived from 3-methylcyclohexanone and an α,β-unsaturated ketone, specifically 6-methoxy-2-vinylnaphthalene or a suitable equivalent.

Key Synthetic Pathways

The principal pathway for the synthesis of this compound involves a three-stage process:

-

Synthesis of the Naphthalene Building Block: Preparation of a suitable 6-methoxynaphthalene derivative that can act as the Michael acceptor.

-

The Robinson Annulation: The core ring-forming reaction between the naphthalene derivative and 3-methylcyclohexanone.

-

Purification and Characterization: Isolation and verification of the final product.

Stage 1: Synthesis of the Naphthalene Building Block (6-Methoxy-2-vinylnaphthalene)

A common precursor for the vinylnaphthalene moiety is 2-acetyl-6-methoxynaphthalene. Its synthesis is well-established through the Friedel-Crafts acylation of 2-methoxynaphthalene.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube.

-

Reagents:

-

Dry nitrobenzene (solvent)

-

Anhydrous aluminum chloride (catalyst)

-

2-Methoxynaphthalene (starting material)

-

Acetyl chloride (acylating agent)

-

-

Procedure:

-

Charge the flask with dry nitrobenzene and anhydrous aluminum chloride.

-

After dissolution of the aluminum chloride, add finely ground 2-methoxynaphthalene.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice, followed by the addition of concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel with chloroform.

-

Separate the organic layer and wash it with water.

-

Steam distill the organic layer to remove the nitrobenzene and chloroform.

-

The solid residue is then collected, dissolved in chloroform, and further purified by recrystallization.

-

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Acetyl-6-methoxynaphthalene

| Parameter | Value |

| Solvent | Dry Nitrobenzene |

| Catalyst | Anhydrous Aluminum Chloride |

| Acylating Agent | Acetyl Chloride |

| Reaction Temperature | 5-13°C (during addition) |

| Reaction Time | 2 hours (stirring) + 12 hours (standing) |

The subsequent conversion of 2-acetyl-6-methoxynaphthalene to 6-methoxy-2-vinylnaphthalene can be achieved through a Wittig reaction or by reduction of the ketone to an alcohol followed by dehydration.

Stage 2: The Robinson Annulation

This is the cornerstone of the synthesis, where the cyclohexanone ring is fused to the naphthalene moiety. The reaction proceeds in two distinct mechanistic steps: a Michael addition followed by an intramolecular aldol condensation.[3][4]

Sources

In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a significant compound often identified as Nabumetone Impurity A.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the compound's identity, structural characteristics, and key physicochemical parameters, supported by experimental data and established analytical methodologies. The guide also outlines a plausible synthetic route and details the analytical techniques crucial for its characterization and quantification.

Introduction and Chemical Identity

This compound is a substituted cyclic ketone of significant interest in the pharmaceutical industry, primarily due to its classification as a process impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.[1][2][3][4][5] Understanding its physicochemical properties is paramount for the development of robust analytical methods for impurity profiling, ensuring the quality, safety, and efficacy of the final drug product.

The compound is officially designated as "Nabumetone Impurity A" by the European Pharmacopoeia (EP) and "Nabumetone Related Compound A" by the United States Pharmacopeia (USP).[1][6] Its molecular structure features a methoxynaphthalene moiety attached to a 5-methylcyclohexanone ring.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [3] |

| CAS Number | 343272-52-6 | [1] |

| Molecular Formula | C₁₈H₂₀O₂ | [1][3] |

| Molecular Weight | 268.35 g/mol | [7] |

| Synonyms | Nabumetone Impurity A, Nabumetone Related Compound A | [1][2] |

Physicochemical Properties

The physicochemical properties of a pharmaceutical impurity directly influence its behavior during manufacturing, formulation, and analysis, as well as its potential toxicological profile.

Physical State and Solubility

Based on available data from Certificates of Analysis of reference standards, this compound is a white solid at ambient temperature.[8]

Table 2: Experimentally Determined Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | White Solid | Visual Inspection | [8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | Certificate of Analysis | [8] |

The solubility in polar organic solvents like methanol and DMSO is a critical parameter for the preparation of standard solutions for analytical testing, particularly for chromatographic methods such as HPLC.

Computed Physicochemical Parameters

While experimental data for some properties are limited, computational models provide valuable estimations for parameters like lipophilicity (logP) and polar surface area, which are important for predicting the compound's behavior in biological systems and chromatographic separations.

Table 3: Computed Physicochemical Properties

| Property | Value | Computational Method | Source |

| XLogP3 | 4.2 | XLogP3 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] | |

| Hydrogen Bond Donor Count | 0 | [3] | |

| Hydrogen Bond Acceptor Count | 2 | [3] | |

| Rotatable Bond Count | 2 | [3] |

The high XLogP3 value suggests that the compound is lipophilic, which is consistent with its structural features. This property is a key determinant of its retention behavior in reverse-phase chromatography.

Synthesis and Purification

A plausible synthetic route for this compound can be conceptualized through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[9][10][11][12][13][14]

Proposed Synthesis Pathway: Michael Addition

The synthesis would likely involve the conjugate addition of an enolate derived from 5-methylcyclohexanone to a suitable Michael acceptor, such as a vinyl ketone derivative of 6-methoxynaphthalene. A more common and efficient approach would be the Michael addition of a nucleophile to an α,β-unsaturated ketone. In this context, the reaction between 6-methoxy-2-naphthaldehyde and 5-methylcyclohexanone under basic conditions could lead to the desired product through a tandem aldol condensation-Michael addition sequence, often referred to as a Robinson annulation.[15][16][17][18][19]

A general representation of the Michael addition is as follows:

Caption: Proposed synthesis via Michael Addition.

Purification

Purification of the synthesized compound would typically be achieved through standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. The choice of solvent for recrystallization would be guided by the solubility profile of the compound.

Analytical Characterization

The definitive identification and quantification of this compound, particularly in the context of pharmaceutical quality control, relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the separation and quantification of Nabumetone and its impurities.[20] A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where both Nabumetone and the impurity exhibit significant absorbance.

Table 4: Typical HPLC Parameters for Nabumetone Impurity Analysis

| Parameter | Typical Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water/buffer gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~230 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural confirmation of impurities. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A Certificate of Analysis for a reference standard confirms that the mass spectrum is consistent with the assigned structure.[8][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules. A Certificate of Analysis for a reference standard confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[8][21]

Although the actual experimental spectrum is not publicly available, a predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, and the aliphatic protons of the methylcyclohexanone ring. The chemical shifts, splitting patterns, and integration of these signals would provide definitive proof of the compound's structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the cyclohexanone ring, typically in the region of 1715 cm⁻¹. Other significant absorptions would include those for aromatic C-H and C=C stretching, aliphatic C-H stretching, and C-O stretching of the methoxy group.

Experimental Protocols

Protocol for HPLC Analysis

The following is a general protocol for the analysis of this compound as an impurity in Nabumetone, based on common practices in pharmaceutical analysis.

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Prepare a solution of the Nabumetone drug substance or product in the same diluent to a specified concentration.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with a suitable modifier like formic acid or a buffer).

-

Equilibrate the column with the initial mobile phase composition.

-

-

Injection and Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the standard.

-

-

Quantification:

-

Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard in the standard chromatogram.

-

Caption: HPLC analysis workflow for impurity quantification.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. As a known impurity of Nabumetone, a thorough understanding of its chemical and physical characteristics is essential for the development and validation of analytical methods to ensure the quality and safety of this widely used pharmaceutical agent. The data presented herein, including its identity, solubility, and analytical characterization, provide a valuable resource for scientists and researchers in the field of drug development and quality assurance.

References

-

Nabumetone Related Compound A USP Reference Standard. Sigma-Aldrich.

-

Nabumetone EP Impurity A | 343272-52-6. SynZeal.

-

Nabumetone USP Related Compound A - CAS - 127053-22-9. Axios Research.

-

Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones. Organic Chemistry International. 2015;5(5):311-323.

-

CERTIFICATE OF ANALYSIS Product Name: Nabumetone EP Impurity A CAS NO : 343272-52-6. Synchemia.

-

CERTIFICATE OF ANALYSIS.

-

Nabumetone Working Standard (Secondary Reference Standard) | CAS 42924-53-8. Veeprho.

-

Robinson annulation. Wikipedia.

-

Nabumetone EP Impurity A | CAS NO. Synchemia.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Human Metabolome Database.

-

Synthesis of 3-Aryl-2,4-bis(tert-butoxycarbonyl)-5-hydroxy- 5-methylcyclohexanones. Ovid.

-

This compound. PubChem.

-

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.

-

Nebumetone Impurity A. SRIRAMCHEM.

-

3-(6-Methoxy-2-naphthalenyl)-5-methylcyclohexanone (Impurity). LGC Standards.

-

Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Arylmethylene-bis(3-hydroxy-5%2C5-and-Veljovi%C4%87-Avdovi%C4%87/1f4a9b6e8e0c9d8e6a5e8f9e9a4e2b1d7d8e9b0a]([Link]

-

The Robinson Annulation. Master Organic Chemistry.

-

1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0148059). NP-MRD.

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Human Metabolome Database.

-

Robinson Annulation. Organic Chemistry Portal.

-

Nabumetone EP Impurity A. LGC Standards.

-

Nabumetone EP Impurity A | CAS No- 343272-52-6. Simson Pharma Limited.

-

Experimental Details Time resolved IR spectra were obtained using a Bruker Vertex 80 FTIR equipped with step-scan and rapid-sc. The Royal Society of Chemistry.

-

Nabumetone-impurities. Pharmaffiliates.

-

Nabumetone EP Impurity C. Manasa Life Sciences.

-

Robinson Annulation. ResearchGate.

-

Nabumetone Impurities and Related Compound. Veeprho.

-

23.12: The Robinson Annulation Reaction. Chemistry LibreTexts.

-

Nabumetone British Pharmacopoeia (BP) Reference Standard 42924-53-8. Sigma-Aldrich.

-

Mass spectrum of... ResearchGate.

-

nabumetone - PRODUCT MONOGRAPH.

-

Nabumetone, USP. DailyMed.

-

Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. SynOpen. 2022;6(2):110-131.

-

Nabumetone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

-

bmse000405 Cyclohexanone at BMRB.

-

Asymmetric Michael addition of 5 and 6 to yield 7a–d. ResearchGate.

-

Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health.

-

3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum. ChemicalBook.

-

Michael Addition catalyzed by Quinine Derivative. Buchler GmbH.

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.

-

Experimental Fourier Transform Infrared spectra of pure 2-methylcyclohexanone.

-

Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Yujiro Hayashi*1. Organic Syntheses.

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.

-

6-Methoxy-2-Naphthoic Acid. PubChem.

-

Cyclohexanone, 2-methyl-. NIST WebBook.

Sources

- 1. Nabumetone EP Impurity A | 343272-52-6 | SynZeal [synzeal.com]

- 2. synchemia.com [synchemia.com]

- 3. This compound | C18H20O2 | CID 72941805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nebumetone Impurity A - SRIRAMCHEM [sriramchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Nabumetone Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-(6-Methoxy-2-naphthalenyl)-5-methylcyclohexanone (Impurity) [lgcstandards.com]

- 8. synchemia.com [synchemia.com]

- 9. Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]

- 12. mdpi.com [mdpi.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 15. Robinson annulation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Robinson Annulation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. veeprho.com [veeprho.com]

- 21. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a significant chemical entity in pharmaceutical sciences. Identified primarily by its CAS Number 343272-52-6 , this compound is recognized as a key process-related impurity in the manufacturing of Nabumetone, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][][3] This guide will delve into its chemical identity, propose a logical synthetic pathway, outline strategies for its analytical characterization, and discuss its relevance and management within the context of drug development and quality control. The information presented herein is intended to support researchers in understanding, synthesizing, and analyzing this compound, ensuring the purity and safety of related active pharmaceutical ingredients (APIs).

Introduction and Chemical Identity

This compound is a substituted cyclohexanone featuring a bulky 6-methoxynaphthalene group. Its chemical structure is fundamental to its properties and its formation as a byproduct. In the context of pharmaceutical manufacturing, it is formally designated as Nabumetone EP Impurity A .[][4] Nabumetone itself is a prodrug, which, after oral administration, is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The presence of impurities like this compound is closely monitored to ensure the safety and efficacy of the final drug product, adhering to strict regulatory guidelines set by bodies such as the International Council for Harmonisation (ICH).

Core Chemical Properties

A summary of the key chemical identifiers and computed properties for this compound is provided below. These values are essential for its analytical identification and for understanding its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 343272-52-6 | [3][4] |

| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [4] |

| Molecular Formula | C₁₈H₂₀O₂ | [4] |

| Molecular Weight | 268.35 g/mol | [4] |

| Synonyms | Nabumetone Impurity A, 5-(6'-Methoxy-2'-naphthyl)-3-methylcyclohexan-1-one | [4] |

Proposed Synthesis Pathway

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves a Michael addition reaction , a fundamental carbon-carbon bond-forming reaction.

This pathway would likely involve the conjugate addition of an organometallic derivative of 6-bromo-2-methoxynaphthalene to the α,β-unsaturated ketone, 5-methylcyclohex-2-enone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed methodology based on standard practices for Michael additions. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Formation of the Organometallic Nucleophile

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

-

Add a solution of 6-bromo-2-methoxynaphthalene in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.

-

For the formation of a Gilman cuprate (a softer nucleophile often preferred for Michael additions), the resulting Grignard reagent would be transferred to a suspension of a copper(I) salt (e.g., CuI) in THF at a low temperature (e.g., -78 °C).

Step 2: Michael Addition Reaction

-

In a separate flask, dissolve 5-methylcyclohex-2-enone in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C to 0 °C).

-

Slowly add the prepared organometallic reagent (Grignard or cuprate) to the solution of the enone via cannula.

-

Allow the reaction to stir at the low temperature for a specified period, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

Step 3: Quench and Workup

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial for the confirmation of the structure and the determination of the purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

| Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the methoxy group protons, and a series of multiplets for the aliphatic protons of the cyclohexanone and methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including quaternary carbons), the methoxy carbon, and the aliphatic carbons of the cyclohexanone ring. |

| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch (typically around 1715 cm⁻¹), C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀O₂). Fragmentation patterns would likely show the loss of the methyl group and cleavage of the cyclohexanone ring. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for quantifying impurities in API batches.

-

Method: Reversed-phase HPLC with UV detection.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., ~230 nm).

This method would be used to separate this compound from Nabumetone and other related impurities.

Relevance in Drug Development and Quality Control

The primary significance of this compound is its status as a process impurity in the synthesis of Nabumetone. The control of impurities is a critical aspect of drug development and manufacturing.

Caption: Logical flow of impurity management in drug development.

Toxicological Considerations

While specific toxicological data for this compound is not widely available, regulatory guidelines mandate that any impurity present above a certain threshold (typically 0.10-0.15% for drug substances) must be qualified through toxicological studies. As a structural analog of Nabumetone and its active metabolite, it could potentially interact with the same biological targets, although its activity is likely different. The primary concern is the potential for unknown off-target effects or idiosyncratic toxicity. Therefore, robust analytical methods are essential to ensure its levels are kept well below the qualification threshold.[1]

Role as a Reference Standard

A well-characterized sample of pure this compound is essential for its use as a reference standard. This standard is used to:

-

Validate analytical methods: To prove that the HPLC method is specific, accurate, and precise for quantifying this impurity.

-

Routine quality control: To identify and quantify the impurity in batches of Nabumetone API.

Conclusion

This compound, or Nabumetone Impurity A, serves as a critical case study in the importance of impurity profiling and control in modern drug development. While not a therapeutic agent itself, its presence is inextricably linked to the quality and safety of a globally used NSAID. This guide provides a foundational understanding of its chemical nature, a logical approach to its synthesis for use as a reference standard, and the analytical methodologies required for its detection and quantification. For professionals in the pharmaceutical sciences, a thorough understanding of such compounds is paramount to ensuring that medicines meet the highest standards of safety and quality.

References

-

Veeprho. (n.d.). Nabumetone Impurities and Related Compound. Retrieved from [Link]

-

Synchemia. (n.d.). Nabumetone EP Impurity A | CAS NO. Retrieved from [Link]

-

AA Pharma. (2023, March 24). Nabumetone Tablets. Retrieved from [Link]

-

Wikipedia. (n.d.). Nabumetone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, August 10). Nabumetone. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 72941805. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Nabumetone? Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

A Framework for the Scientific Investigation of a Nabumetone-Related Compound

Preamble: Charting a Course for Discovery

In the landscape of drug development and quality control, the impurities and metabolites associated with an active pharmaceutical ingredient (API) are of paramount importance. These compounds, while often present in minute quantities, can possess their own distinct biological activities, ranging from inert to therapeutically beneficial or even toxic. This guide focuses on such a molecule: 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone , a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone, designated as "Nabumetone Impurity A".

To date, the specific biological activity of this compound has not been extensively characterized in publicly available literature. Therefore, this document deviates from a standard review of established facts. Instead, it serves as a technical whitepaper and a strategic guide for researchers, scientists, and drug development professionals. It outlines a scientifically rigorous, hypothesis-driven approach to systematically investigate and characterize the biological activity of this compound. By leveraging our understanding of its parent compound, Nabumetone, we will construct a logical framework for its potential pharmacological profile and detail the necessary experimental workflows to elucidate its true nature.

Part 1: Compound Profile and Physicochemical Characteristics

1.1. Chemical Identity

-

Systematic Name: 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one[1]

-

Molecular Formula: C₁₈H₂₀O₂[1]

-

Molecular Weight: 268.35 g/mol [1]

-

Synonyms: Nabumetone Impurity A[1]

1.2. Structural Relationship to Nabumetone

This compound shares the core 6-methoxynaphthalene moiety with Nabumetone. However, it differs in the side chain attached to the naphthalene ring system. While Nabumetone is 4-(6-methoxy-2-naphthyl)-2-butanone, this impurity features a 5-methylcyclohexanone ring. This structural similarity forms the basis of our primary hypothesis regarding its potential biological activity.

Part 2: The Central Hypothesis - A Prodrug for a Novel COX Inhibitor?

Nabumetone is a non-acidic prodrug that, upon oral administration, undergoes rapid hepatic biotransformation to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2][3][4][5][6][7] It is 6-MNA, not Nabumetone itself, that is a potent inhibitor of prostaglandin synthesis, exhibiting preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[1][8][9][10] This COX-2 selectivity is a key therapeutic feature, as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[3][8]

Our central hypothesis is that this compound may also function as a prodrug. Its cyclohexanone ring could potentially be a substrate for hepatic enzymes, undergoing metabolic transformation to an active acidic metabolite, analogous to the conversion of Nabumetone to 6-MNA.

2.1. The Pro-Inflammatory Cascade: The Role of Cyclooxygenase

The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of COX enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][11]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]

The therapeutic goal for many modern NSAIDs is the selective inhibition of COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Diagram 1: Nabumetone Metabolism and Mechanism of Action

This diagram illustrates the conversion of the prodrug Nabumetone to its active metabolite, 6-MNA, and its subsequent inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE₂.

Part 3: A Proposed Research Strategy for Biological Characterization

To test our hypothesis, a multi-tiered approach is required, beginning with in vitro assays to establish a mechanism of action and progressing to in vivo models to confirm anti-inflammatory effects.

3.1. In Vitro Characterization: Unveiling COX Inhibition

The primary objective of in vitro testing is to determine if this compound or its potential metabolites can inhibit COX-1 and/or COX-2 activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to measure the inhibition of purified COX-1 and COX-2 enzymes by quantifying the production of Prostaglandin E₂ (PGE₂) via an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compound: this compound

-

Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

-

Stannous chloride or other stop solution

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare all buffers, enzyme solutions, substrate, and test/reference compounds to their desired concentrations. The test compound should be dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to create a concentration-response curve.

-

Enzyme Incubation:

-

In a 96-well plate, add reaction buffer, heme, and the COX-1 or COX-2 enzyme solution to designated wells.

-

Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include "100% initial activity" wells (with vehicle only) and "background" wells (with heat-inactivated enzyme).[17]

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[17]

-

Reaction Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.[17]

-

Termination of Reaction: Stop the reaction by adding a stop solution, such as stannous chloride.[17]

-

Quantification of PGE₂:

-

The amount of PGE₂ produced in each well is quantified using a competitive PGE₂ ELISA kit, following the manufacturer's instructions.[12][14]

-

Briefly, samples from the reaction plate are transferred to the ELISA plate, which is pre-coated with an anti-PGE₂ antibody. A fixed amount of PGE₂ conjugated to an enzyme (e.g., alkaline phosphatase or HRP) is added.

-

The sample PGE₂ and the enzyme-conjugated PGE₂ compete for binding to the antibody.

-

After incubation and washing steps, a substrate is added. The intensity of the resulting color is inversely proportional to the amount of PGE₂ in the sample.

-

-

Data Analysis:

-

Construct a standard curve using the PGE₂ standards provided in the ELISA kit.

-

Calculate the concentration of PGE₂ produced in each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.[18]

-

Diagram 2: Experimental Workflow for In Vitro COX Inhibition Assay

This flowchart outlines the key steps in determining the COX inhibitory activity of a test compound, from reagent preparation to final data analysis and IC₅₀ determination.

3.2. In Vivo Assessment: Evaluating Anti-Inflammatory Efficacy

Positive results from in vitro assays must be validated in a living system. The carrageenan-induced paw edema model in rats is a classic and well-established acute inflammation model for screening potential NSAIDs.[19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 3 hours) is mediated by prostaglandins. Inhibition of edema in the second phase is indicative of COX inhibition.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Test compound: this compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control: Indomethacin or Nabumetone

-

1% w/v Carrageenan solution in sterile saline

-

Plebysmometer or digital calipers for measuring paw volume

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to laboratory conditions for at least one week.

-

Fast animals overnight before the experiment with free access to water.

-

Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: Positive Control (e.g., Indomethacin 10 mg/kg)

-

Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg)

-

-

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time = 0 hr).

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at that time point.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark, using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

-

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Diagram 3: In Vivo Anti-Inflammatory Screening Workflow

A procedural diagram illustrating the timeline and key actions for the carrageenan-induced paw edema model.

Sources

- 1. Nabumetone - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 5. An overview of the clinical pharmacokinetics of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Relafen (Nabumetone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Nabumetone used for? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. raybiotech.com [raybiotech.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpras.com [ijpras.com]

A Technical Guide to Elucidating the Mechanism of Action of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone, identified in chemical databases as Nabumetone Impurity A, is a small molecule whose primary characterization is that of a synthetic intermediate.[1] Its intrinsic biological activity and mechanism of action (MoA) remain uncharacterized. This guide eschews a speculative discussion of a non-existent MoA. Instead, it presents a comprehensive, strategic, and technically detailed framework for the complete elucidation of the MoA for a novel or uncharacterized small molecule, using this compound as a central case study. We provide field-proven experimental workflows, from initial computational predictions to unbiased target identification and rigorous biophysical validation, designed to empower researchers to move from a compound of unknown function to a validated, mechanistically understood molecular probe or drug lead.

Part 1: Foundational Analysis: In Silico Profiling and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a foundational understanding of the compound's physicochemical properties is paramount. This initial phase leverages computational tools to predict the molecule's drug-likeness, potential liabilities, and, crucially, to generate initial hypotheses about its biological targets.[2][3][4] This approach is cost-effective and rapidly narrows the experimental search space.[4]

Physicochemical and ADMET Profiling

The structure of this compound (C₁₈H₂₀O₂) serves as the input for a suite of predictive models.[1] The goal is to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and adherence to established principles like Lipinski's Rule of Five, which helps gauge the potential for oral bioavailability.

Table 1: Example In Silico Physicochemical & ADMET Predictions for the Target Compound

| Parameter | Predicted Value | Implication for Experimental Design |

|---|---|---|

| Molecular Weight | 268.3 g/mol | Compliant with Lipinski's Rule (<500 Da). |

| LogP (Octanol/Water) | 4.1 | High lipophilicity; suggests good membrane permeability but may indicate potential for poor solubility. |

| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5). |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10). |

| Predicted Aqueous Solubility | Low | Solubility testing is critical before cell-based assays. DMSO is a likely solvent. |

| Blood-Brain Barrier (BBB) Permeation | Probable | Suggests potential for CNS targets; may warrant testing in neuronal cell models. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Indicates potential for drug-drug interactions; must be considered in later-stage development. |

Target Prediction using Chemoinformatics

With the compound's structure, we can query databases that use machine learning and similarity-based algorithms to predict potential protein targets.[5][6] These tools compare the molecule to a vast library of compounds with known biological activities.

-

Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often bind to similar targets.[5] The naphthalenone core of our compound might be compared to known ligands for nuclear receptors or certain enzyme classes.

-

Network-Based Approaches: These methods integrate multiple data types to construct networks of drug-target interactions, potentially identifying novel associations for our compound.[2]

The output of this phase is not a definitive answer but a prioritized list of potential target classes (e.g., kinases, GPCRs, nuclear receptors) that will guide the design of the unbiased screening strategies outlined next.

Workflow 1: Initial Computational Screening

Caption: Workflow for initial in silico analysis and hypothesis generation.

Part 2: Unbiased Target Identification in a Native Environment

The most critical phase in MoA elucidation is the unbiased identification of the direct molecular target(s). Modern proteomic techniques allow for this discovery within the native cellular context, avoiding the artifacts associated with modified compounds or purified proteins. Thermal Proteome Profiling (TPP) is a premier example of such a method.[7][8][9]

Core Principle: Ligand-Induced Thermal Stabilization

TPP operates on a fundamental biophysical principle: the binding of a small molecule to a protein typically increases that protein's structural stability.[8][10] This increased stability makes the protein more resistant to heat-induced denaturation. The Cellular Thermal Shift Assay (CETSA) is the foundational technique that leverages this phenomenon.[11][12][13] By heating cell lysates or intact cells across a temperature gradient, one can measure the temperature at which each protein denatures and aggregates. A shift in this "melting temperature" (Tm) in the presence of a compound is a strong indicator of a direct binding interaction.[8][14]

Experimental Protocol: Thermal Proteome Profiling (TPP)

This protocol outlines a temperature-range TPP (TPP-TR) experiment coupled with quantitative mass spectrometry to identify targets of this compound on a proteome-wide scale.[15]

Step 1: Cell Culture and Treatment

-

Culture a relevant human cell line (e.g., HEK293T for general screening or a disease-relevant line) to ~80% confluency.

-

Harvest cells and divide them into two populations: a "Vehicle" group (treated with DMSO) and a "Compound" group (treated with 10-50 µM of this compound). Incubate for 1 hour at 37°C.

Step 2: Thermal Challenge

-

Aliquot the cell suspension from each group into 10 separate PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 37°C, 41°C, 45°C, 49°C, 53°C, 57°C, 61°C, 65°C, 69°C, 73°C). One 37°C sample serves as the unheated control.

-

Causality Note: This temperature range is designed to capture the denaturation curves of a majority of the proteome.

-

Step 3: Lysis and Fractionation

-

Lyse the cells in all samples by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated fraction by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

-

Carefully collect the supernatant (soluble fraction).

Step 4: Proteomic Sample Preparation and Analysis

-

Prepare the soluble protein samples for mass spectrometry. This includes protein reduction, alkylation, and tryptic digestion to generate peptides.

-

Label the peptides from each temperature point with isobaric tags (e.g., TMT10plex), allowing for multiplexed quantitative analysis.

-

Combine the labeled peptides and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 5: Data Analysis

-

Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the vehicle and compound-treated groups.

-

For each identified protein, plot the relative soluble abundance versus temperature to generate melting curves.

-

Fit these curves to a sigmoidal function to determine the melting temperature (Tm).

-

Identify proteins with a statistically significant shift in Tm (ΔTm) between the vehicle and compound-treated groups. These are your high-confidence binding targets.

Workflow 2: Thermal Proteome Profiling (TPP) Experiment

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Complementary Approach: Affinity-Based Proteomics

As an orthogonal method, affinity-based protein profiling can be employed.[16][17] This involves synthesizing a derivative of this compound that is immobilized on a solid support (e.g., sepharose beads). This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.[18][19] While powerful, this method requires chemical modification of the compound, which can sometimes alter its binding properties.

Table 2: Hypothetical Protein Hits from a TPP-MS Experiment

| Protein ID (UniProt) | Gene Name | ΔTm (°C) | p-value | Putative Function |

|---|---|---|---|---|

| P04626 | ERBB2 | +4.2 | 1.2e-5 | Receptor Tyrosine Kinase |

| Q05655 | MAPK10 | +3.8 | 8.5e-5 | Serine/Threonine Kinase |

| P10275 | MDH2 | +0.3 | 0.45 | Metabolic Enzyme (Non-target) |

| P62258 | RPLP0 | -0.1 | 0.88 | Ribosomal Protein (Non-target) |

Part 3: Target Validation and Mechanistic Characterization

Biophysical Validation of Direct Binding

To confirm a direct, physical interaction between the compound and a putative target protein, label-free biophysical techniques are the gold standard.

Protocol 1: Surface Plasmon Resonance (SPR) SPR is a powerful technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[20][21][22]

-

Immobilization: Covalently attach the purified recombinant target protein (e.g., ERBB2 from the hypothetical hits) to a gold-plated sensor chip.

-

Interaction Analysis: Flow a series of precise concentrations of this compound in solution over the chip surface.

-

Detection: A detector measures the change in the refractive index as the compound binds to the immobilized protein. This is plotted on a sensorgram (response vs. time).

-

Kinetic Analysis: The "association phase" (binding) and "dissociation phase" (unbinding) of the sensorgram are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[21][23]

Protocol 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[24][25]

-

Setup: Place the purified target protein in the sample cell of the calorimeter. Load a concentrated solution of the compound into an injection syringe.

-

Titration: Inject small, precise aliquots of the compound into the protein solution.

-

Measurement: The instrument measures the minute heat changes that occur upon each injection as binding occurs.

-

Data Analysis: Plotting the heat change against the molar ratio of compound to protein generates a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined.[26][27][28]

Table 3: Example Binding Kinetics Data from an SPR Experiment

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |

|---|---|---|---|---|

| ERBB2 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 | High-affinity interaction with a slow off-rate. |

| MAPK10 | 1.1 x 10⁵ | 8.0 x 10⁻³ | 72.7 | Moderate-affinity interaction. |

Elucidating Downstream Functional Effects

Once a target is validated, the MoA is further defined by understanding the functional consequence of the binding event (e.g., inhibition, activation, allosteric modulation).[29][30]

-

Enzyme Targets: If the validated target is an enzyme (e.g., a kinase like ERBB2), a functional assay would measure the enzyme's activity (e.g., phosphorylation of a substrate) in the presence of increasing concentrations of the compound to determine an IC₅₀ value.

-

Receptor Targets: If the target is a receptor, cell-based reporter assays can be used to measure downstream signaling pathway activation or inhibition (e.g., CREB phosphorylation, calcium flux).

This phase connects the direct binding event to a measurable cellular response, completing the core picture of the compound's mechanism of action.

Diagram 3: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical MoA: Compound inhibits ERBB2 receptor signaling.

Conclusion

The process of elucidating a small molecule's mechanism of action is a systematic journey from broad, computational predictions to specific, validated molecular interactions. For a compound like this compound, whose biological function is currently a black box, the application of unbiased, proteome-wide techniques like TPP is essential. Subsequent validation with orthogonal biophysical methods like SPR and ITC provides the rigorous confirmation required by the scientific community. By following this integrated strategy, researchers can confidently identify and characterize the molecular targets of novel compounds, paving the way for their development as valuable tools for biology and medicine.

References

- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.

- Al-Dhaheri, M., & Al-Dahmani, K. (2023). Computational/in silico methods in drug target and lead prediction. Frontiers in Pharmacology.

- Wikipedia. (n.d.). Cellular thermal shift assay.

- Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology.

- Hsieh, Y., & Yang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.

- Karolinska Institutet. (n.d.). CETSA.

- Luo, J., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science.

- Hsieh, Y., & Yang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.

- Wang, Y., et al. (2024).

- Moussa, A., & Al-Haddad, R. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.

- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Turi, S., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry.

- Mass Dynamics. (n.d.). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics.

- TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- Turi, S., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.

- Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. MDPI.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

- ResearchGate. (n.d.). Thermal proteome profiling (TPP) method can be performed in one of....

- Bagherian, M., et al. (2020). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper.

- National Institutes of Health. (n.d.). Emerging Affinity-Based Techniques in Proteomics.

- National Institutes of Health. (n.d.). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples.

- BenchChem. (n.d.). An In-Depth Technical Guide to Thermal Proteome Profiling (TPP).

- Olink. (n.d.). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease.

- SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.

- Molecular Systems Biology. (n.d.). Thermal proteome profiling for interrogating protein interactions.

- National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.

- National Institutes of Health. (n.d.). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives.

- Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology.

- Wikipedia. (n.d.). Proteomics.

- National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.

- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.

- Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR).

- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.

- Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery? [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). This compound.

- precisionFDA. (n.d.). This compound.

Sources

- 1. This compound | C18H20O2 | CID 72941805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. massdynamics.com [massdynamics.com]

- 8. benchchem.com [benchchem.com]

- 9. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 10. mdpi.com [mdpi.com]

- 11. pelagobio.com [pelagobio.com]

- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. CETSA [cetsa.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 23. youtube.com [youtube.com]

- 24. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

An In-depth Technical Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: Discovery, History, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a molecule of significant interest in the pharmaceutical industry. Rather than a serendipitous discovery, the history of this compound is intrinsically linked to the development and stringent quality control of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone. This guide will delve into its identity as a key process-related impurity, explore its probable synthetic origins, detail analytical methodologies for its characterization, and discuss the stereochemical complexities and potential pathways for its stereoselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Identity and Significance of a Closely Watched Molecule

This compound is a substituted cyclohexanone derivative featuring a methoxynaphthalene moiety. Its primary significance lies in its designation as "Nabumetone Impurity A" in European Pharmacopoeia (EP) monographs and other regulatory documents.[1] Nabumetone is a widely prescribed NSAID first developed by Beecham Pharmaceuticals and approved in 1991.[2][3] As with any active pharmaceutical ingredient (API), the purity of Nabumetone is of paramount importance to ensure its safety and efficacy. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicity. Therefore, the identification, characterization, and control of process-related impurities like this compound are critical aspects of pharmaceutical manufacturing and quality control.[2]

| Property | Value |

| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one |

| Synonyms | Nabumetone Impurity A, 5-(6'-Methoxy-2'-naphthyl)-3-methylcyclohexan-1-one |

| CAS Number | 343272-52-6 |

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.35 g/mol |

The "Discovery": A Tale of Pharmaceutical Process Development

The "discovery" of this compound was not a singular event but rather a consequence of the rigorous analytical chemistry that accompanies modern drug development. During the process optimization and validation of Nabumetone synthesis, this compound was identified as a recurring, process-related impurity. Its history is therefore intertwined with the manufacturing history of Nabumetone itself. The imperative to understand its formation was driven by the need to control its levels in the final drug product to comply with strict regulatory limits set by agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

The presence of this impurity necessitates the development of robust analytical methods to detect and quantify it, as well as a thorough understanding of the reaction mechanisms that lead to its formation. This knowledge is crucial for optimizing the manufacturing process to minimize the generation of this and other impurities.

Synthetic Pathways: Unraveling the Formation of an Impurity

One plausible pathway involves a Michael-type addition reaction. For instance, a precursor to Nabumetone, (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (Nabumetone Impurity D), could potentially react with a C3 synthon under certain conditions. If a molecule like methyl vinyl ketone were present as a reactive species, a tandem Michael addition and intramolecular aldol condensation could lead to the formation of a cyclohexenone intermediate, which upon reduction would yield the saturated cyclohexanone.

A more direct, albeit speculative, route could involve the reaction of 6-methoxy-2-naphthaldehyde with a precursor of the 5-methylcyclohexanone ring. However, the most probable origin is a self-condensation reaction of a key intermediate or a reaction with a reagent used in the synthesis of Nabumetone.

Proposed General Synthetic Scheme for Nabumetone and the Potential Formation of Impurity A

The following diagram illustrates a generalized synthetic approach to Nabumetone and a plausible side reaction leading to the formation of this compound.

Sources

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone structural elucidation

An In-depth Technical Guide for the Structural Elucidation of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Abstract

The unambiguous structural elucidation of chemical entities is a cornerstone of chemical research, particularly within the pharmaceutical industry where molecular identity directly impacts safety, efficacy, and intellectual property. This guide provides a comprehensive, methodology-driven approach to the structural confirmation of this compound, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] We will proceed through a logical sequence of modern spectroscopic techniques, explaining not only the protocol for each but the causal reasoning behind its application. The objective is to present a self-validating system of analysis where each piece of data corroborates the others, culminating in the unequivocal confirmation of the target structure.

Introduction: The Imperative for Structural Verification

In drug development and manufacturing, impurities can arise from synthesis side-reactions, degradation, or storage. The identification and characterization of these impurities are mandated by regulatory bodies to ensure the safety and quality of the final drug product. This compound has been identified as "Nabumetone impurity A".[1] Its structural similarity to the active pharmaceutical ingredient necessitates a robust and definitive elucidation strategy to differentiate it and understand its potential origins and biological implications. This guide employs a multi-technique spectroscopic workflow, demonstrating how to build a molecular structure from the ground up.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is a systematic investigation. We begin with low-resolution techniques to gain a broad overview of the molecule and progressively employ higher-resolution, multi-dimensional methods to assemble the precise atomic connectivity.

Caption: A workflow diagram for systematic structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Rationale: The first step in identifying an unknown is to determine its molecular mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition.

An Electron Ionization (EI) mass spectrum would provide information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) is expected to be prominent due to the stable aromatic naphthalene ring.[2]

Predicted Data Summary:

| Parameter | Predicted Value | Inferred Information |

| Molecular Formula | C₁₈H₂₀O₂ | Confirms the elemental composition. |

| Exact Mass | 268.1463 Da | Used for HRMS confirmation.[1] |

| Nominal Mass (M⁺) | 268 Da | Corresponds to the molecular ion peak. |

| Key Fragments (m/z) | 185, 171, 158, 69 | Suggests cleavage of the cyclohexanone ring and loss of the methoxy group. |

Interpretation of Fragmentation:

-

m/z 185: Likely corresponds to the [M - C₅H₉O]⁺ fragment, representing the methoxynaphthalene portion with an attached methylene, resulting from cleavage of the cyclohexanone ring.

-

m/z 171: Loss of the methyl group from the m/z 186 fragment or a related pathway.

-

m/z 158: Represents the stable 6-methoxynaphthalene radical cation [C₁₁H₁₀O]⁺.

-

m/z 69: A characteristic fragment [C₅H₉]⁺ or [C₄H₅O]⁺ from the methylcyclohexanone ring.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecular bonds, causing them to vibrate at characteristic frequencies. For our target molecule, we are primarily looking for evidence of a ketone and an aromatic system.

Predicted Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3050 | Medium | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring.[4] |

| ~2950-2850 | Strong | Aliphatic C-H Stretch | Confirms the presence of the cyclohexanone and methyl groups.[5] |

| ~1715 | Strong, Sharp | Ketone C=O Stretch | Definitive evidence of the cyclohexanone carbonyl group.[6][7] |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch | Further confirms the naphthalene ring system.[8] |

| ~1250 | Strong | Aryl-O-C Stretch | Indicates the C-O bond of the methoxy group.[9] |

The presence of a strong peak around 1715 cm⁻¹ is crucial, confirming a saturated cyclic ketone.[6] The absence of broad absorption in the 3200-3600 cm⁻¹ range rules out hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. We will use a suite of 1D and 2D experiments to connect every atom in the molecule.

¹H NMR: The Proton Environment

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H-7' | ~7.70 | d | 1H | Naphthalene ring |

| H-1', H-5' | ~7.65 | m | 2H | Naphthalene ring |

| H-3' | ~7.40 | dd | 1H | Naphthalene ring |

| H-7' | ~7.15 | dd | 1H | Naphthalene ring |

| H-5' | ~7.10 | d | 1H | Naphthalene ring |

| OCH₃ | 3.91 | s | 3H | Methoxy group |

| H-3 | ~3.20 | m | 1H | CH attached to naphthalene |

| H-2, H-6 | ~2.30-2.60 | m | 4H | CH₂ adjacent to C=O |

| H-5 | ~1.90 | m | 1H | CH attached to methyl |

| H-4 | ~1.60-1.80 | m | 2H | CH₂ |

| CH₃ | ~1.05 | d | 3H | Methyl group |

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. A subsequent DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons (Cq) are absent. This allows for a complete carbon count and classification.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Shift (ppm) | DEPT-135 | Assignment |

| 211.5 | Absent | C-1 (C=O) |

| 157.8 | Absent | C-6' (C-OCH₃) |

| 138.2 | Absent | C-2' |

| 134.5 | Absent | C-4a' |

| 129.5 | Absent | C-8a' |

| 129.0 | Positive | C-4' |

| 127.5 | Positive | C-8' |

| 126.8 | Positive | C-1' |

| 124.0 | Positive | C-3' |

| 119.0 | Positive | C-7' |

| 105.7 | Positive | C-5' |

| 55.4 | Positive | OCH₃ |

| 49.5 | Negative | C-2 |

| 46.0 | Negative | C-6 |

| 44.8 | Positive | C-3 |

| 41.2 | Negative | C-4 |

| 31.0 | Positive | C-5 |

| 22.5 | Positive | CH₃ |

2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connections that build the complete molecular structure.[10][11]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J).

-

Key Expected Correlations: We expect to trace the entire spin system of the cyclohexanone ring, from H-2 through H-3, H-4, H-5, and H-6. A strong correlation will be seen between the methyl protons (CH₃) and the H-5 proton.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly bonded to.

-

Key Expected Correlations: Each proton signal in the aliphatic region will correlate to one specific carbon signal (e.g., CH₃ protons at ~1.05 ppm to the carbon at ~22.5 ppm). This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.

-

-